4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide
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Overview
Description
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group and a 2-methylbut-3-yn-2-yl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with 2-methylbut-3-yn-2-amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the 2-methylbut-3-yn-2-yl group can influence its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2-methylbut-3-en-2-yl)benzamide
- 4-fluoro-N-(2-methylbut-3-yn-2-yl)aniline
- 4-fluoro-N-(2-methylbut-3-yn-2-yl)phenylacetamide
Uniqueness
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluoro group and an alkyne moiety makes it particularly versatile for various chemical transformations and applications .
Properties
CAS No. |
80045-51-8 |
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Molecular Formula |
C12H12FNO |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H12FNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h1,5-8H,2-3H3,(H,14,15) |
InChI Key |
PTBZQKPCPZYJDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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